

In-Depth Technical Guide: *tert*-Butyl 5-bromopyridine-2-carboxylate

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Compound of Interest

Compound Name: *tert*-Butyl 5-bromopyridine-2-carboxylate

Cat. No.: B153447

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the analytical characterization of ***tert*-butyl 5-bromopyridine-2-carboxylate**, a key intermediate in pharmaceutical synthesis. A predicted ^1H NMR spectrum is presented, offering valuable insights for the structural elucidation of this compound. This document also includes a standardized experimental protocol for acquiring a ^1H NMR spectrum and visual representations of the molecular structure and experimental workflow to aid in research and development.

Predicted ^1H NMR Spectrum Analysis

Due to the limited availability of public experimental ^1H NMR data for ***tert*-butyl 5-bromopyridine-2-carboxylate**, the following is a predicted spectrum based on established nuclear magnetic resonance principles and data from analogous compounds. It is strongly recommended that this predicted data be confirmed by experimental measurement.

The ^1H NMR spectrum of ***tert*-butyl 5-bromopyridine-2-carboxylate** is expected to exhibit three distinct signals in the aromatic region corresponding to the pyridine ring protons and one signal in the aliphatic region from the *tert*-butyl group.

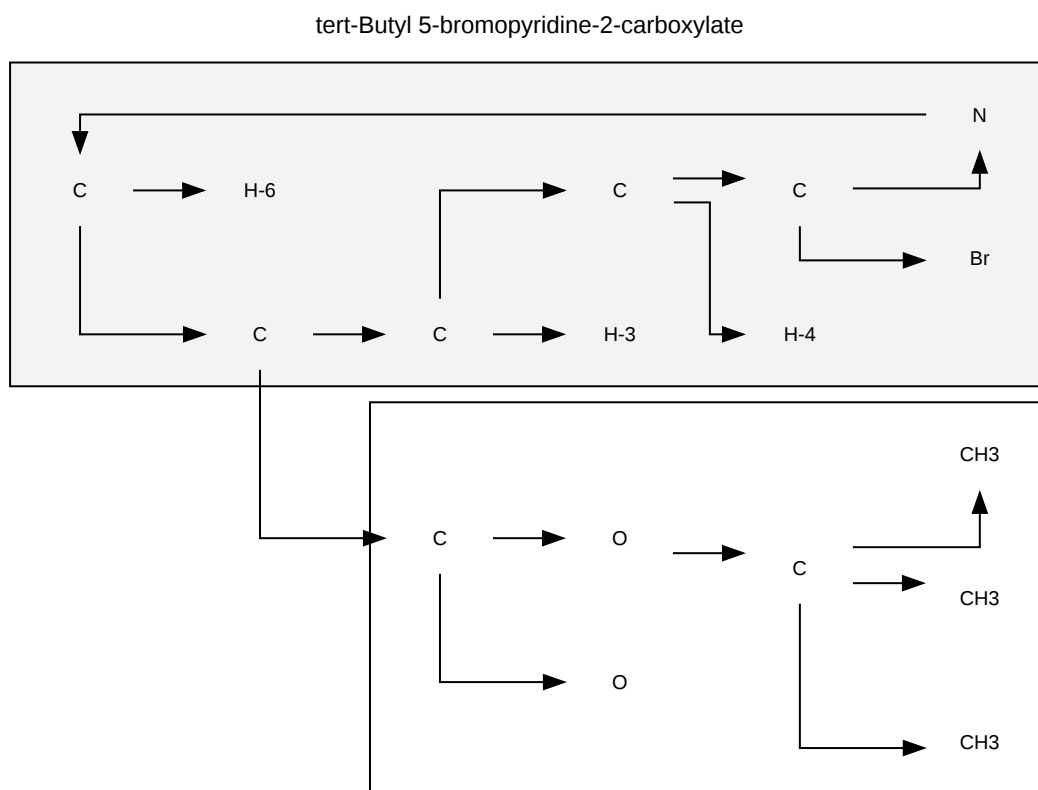
Table 1: Predicted ^1H NMR Data for ***tert*-Butyl 5-bromopyridine-2-carboxylate**

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration	Assignment
H-6	~8.7	Doublet (d)	~2.5	1H	Pyridine-H6
H-4	~8.2	Doublet of Doublets (dd)	~8.5, 2.5	1H	Pyridine-H4
H-3	~7.9	Doublet (d)	~8.5	1H	Pyridine-H3
t-Bu	~1.6	Singlet (s)	N/A	9H	-C(CH ₃) ₃

Disclaimer: The ¹H NMR data presented in this table is predicted and should be confirmed by experimental analysis.

Molecular Structure and Proton Assignments

The chemical structure of **tert-butyl 5-bromopyridine-2-carboxylate** with the assignment of the protons is illustrated below.



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Caption: Chemical structure of **tert-butyl 5-bromopyridine-2-carboxylate**.

Experimental Protocol: ^1H NMR Spectroscopy

This section outlines a general procedure for the acquisition of a ^1H NMR spectrum for **tert-butyl 5-bromopyridine-2-carboxylate**.

3.1. Materials and Equipment

- **tert-Butyl 5-bromopyridine-2-carboxylate**

- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tube (5 mm)
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

- Weigh approximately 5-10 mg of **tert-butyl 5-bromopyridine-2-carboxylate** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently vortex the mixture until the sample is fully dissolved.
- Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

3.3. NMR Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

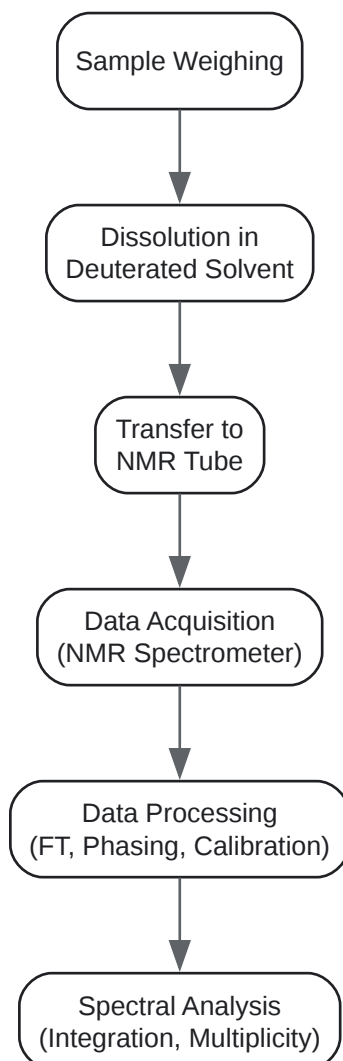
3.4. Data Processing

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the multiplicities and coupling constants of the signals.

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound.



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Caption: Standard workflow for ^1H NMR sample preparation and analysis.

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